molecular formula C19H22N4O6 B12497595 N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B12497595
M. Wt: 402.4 g/mol
InChI Key: YIGQBBAYDWKUFJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, morpholine, and pyrimidine precursors. The synthetic route may involve:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where morpholine is introduced to a suitable precursor.

    Construction of the pyrimidine ring: This can be done through condensation reactions involving urea or guanidine derivatives with appropriate aldehydes or ketones.

    Final coupling: The final step involves coupling the benzodioxole, morpholine, and pyrimidine intermediates under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-bromobenzamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide is unique due to its combination of benzodioxole, morpholine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H22N4O6

Molecular Weight

402.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H22N4O6/c1-26-11-14-9-18(25)23(19(21-14)22-4-6-27-7-5-22)10-17(24)20-13-2-3-15-16(8-13)29-12-28-15/h2-3,8-9H,4-7,10-12H2,1H3,(H,20,24)

InChI Key

YIGQBBAYDWKUFJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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